Dodecyl 3-bromopropanoate

Overview

Description

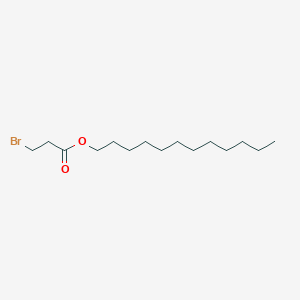

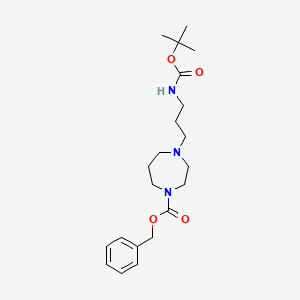

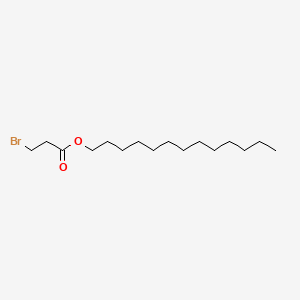

Dodecyl 3-bromopropanoate is a useful research compound. Its molecular formula is C15H29BrO2 and its molecular weight is 321.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dodecyl 3-bromopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecyl 3-bromopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preservation in Cosmetic Industry

- Application: Dodecyl 3-bromopropanoate, a component of bronopol, is used as a preservative in the cosmetic industry. It ensures the stability of cosmetic compositions by inhibiting the growth of microorganisms.

- Research Insight: Studies have examined the decomposition of bronopol in various conditions, showing that its effectiveness can be influenced by factors like temperature, sunlight, and the presence of other cosmetic components (Matczuk, Obarski, & Mojski, 2012).

Surfactant in Chemical Synthesis

- Application: Dodecyl 3-bromopropanoate derivatives are used in synthesizing surfactants for various applications, including catalysis in chemical reactions.

- Research Insight: For instance, dodecyl sulfonic acid has been employed as a surfactant-type Bronsted acid catalyst in the synthesis of chemicals like dihydropyrimidin-2-ones (Das Sharma, Gogoi, & Konwar, 2007).

Enhancement of Material Properties

- Application: Dodecyl 3-bromopropanoate-related compounds are used to modify the surface properties of materials like polyurethanes, enhancing their hydrophobicity.

- Research Insight: Such modifications are beneficial in creating water-resistant coatings and improving the material's practical applications (Yang et al., 2018).

Biological Research and Pharmaceuticals

- Application: Derivatives of dodecyl 3-bromopropanoate are also found in biological research, such as identifying biologically active substances released from plastic labware, which can affect biological assays.

- Research Insight: These substances, including derivatives of dodecyl 3-bromopropanoate, have been identified as selective monoamine oxidase-B inhibitors, highlighting the importance of understanding labware-derived contaminants in pharmaceutical research (Stewart et al., 2014).

Antifungal Applications

- Application: Dodecyl protocatechuate, a derivative of dodecyl 3-bromopropanoate, demonstrates antifungal properties and is explored for medical applications.

- Research Insight: Studies have shown its effectiveness against fungal species like Paracoccidioides brasiliensis and Paracoccidioides lutzii, suggesting its potential in antifungal treatments (Medina-Alarcón et al., 2017).

Environmental and Green Chemistry

- Application: Compounds related to dodecyl 3-bromopropanoate are used in environmentally friendly chemical processes.

- Research Insight: For instance, dodecyl sulfonic acid is utilized in green methods for synthesizing chemicals, reducing the environmental impact of chemical production (Das Sharma, Gogoi, & Konwar, 2007).

properties

IUPAC Name |

dodecyl 3-bromopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BrO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17)12-13-16/h2-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSMBPAFUBNJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyl 3-bromopropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene](/img/structure/B8265567.png)

![Tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane](/img/structure/B8265572.png)

![Ethyl (4-{[(benzyloxy)carbonyl]amino}phenyl)acetate](/img/structure/B8265600.png)

![Benzo[b]thiophene, 7-nitro-](/img/structure/B8265632.png)

![5,6-Dihydrobenzo[B]thiophen-7(4H)-one oxime](/img/structure/B8265633.png)

![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]urea hydrochloride](/img/structure/B8265634.png)